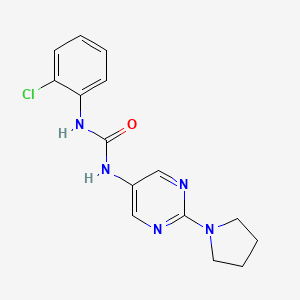
1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research
准备方法
The synthesis of 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl intermediate, followed by the introduction of the pyrrolidinyl group. The final step involves the coupling of the chlorophenyl group with the pyrimidinyl intermediate under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
化学反应分析
1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include oxidized derivatives, reduced forms, substituted products, and hydrolyzed fragments.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research is ongoing to evaluate its pharmacological properties and potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-(2-(morpholin-1-yl)pyrimidin-5-yl)urea: This compound features a morpholinyl group instead of a pyrrolidinyl group, which may alter its chemical and biological properties.
1-(2-Chlorophenyl)-3-(2-(piperidin-1-yl)pyrimidin-5-yl)urea: The presence of a piperidinyl group can influence the compound’s reactivity and interactions with biological targets.
生物活性
1-(2-Chlorophenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological mechanisms, and its pharmacological implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of a pyrimidinyl intermediate followed by the introduction of the pyrrolidinyl group and the chlorophenyl moiety. The final product is obtained through coupling reactions under controlled conditions to achieve high purity and yield .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, influencing various physiological responses. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory processes .
Pharmacological Properties
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to suppress cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. For instance, compounds structurally related to this urea have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
-
Anti-inflammatory Activity :
- A study reported that derivatives similar to this compound demonstrated potent COX-2 inhibition with IC50 values around 0.04 μmol, indicating strong anti-inflammatory potential .
- In vivo models such as carrageenan-induced paw edema showed that these compounds could significantly reduce inflammation, suggesting therapeutic applications in managing inflammatory diseases.
- Antimicrobial Activity :
- Structure-Activity Relationship (SAR) :
Comparative Analysis
| Compound | Biological Activity | IC50/ED50 Values | Mechanism |
|---|---|---|---|
| This compound | Anti-inflammatory | Comparable to celecoxib (IC50 = 0.04 μmol) | COX inhibition |
| 1-(2-Chlorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea | Antimicrobial | MIC values between 15–60 µM | Bacterial cell wall disruption |
| 1-(2-Chlorophenyl)-3-(morpholin-1-yl)pyrimidin-5-yl)urea | Vascular effects | Not specified | Receptor modulation |
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c16-12-5-1-2-6-13(12)20-15(22)19-11-9-17-14(18-10-11)21-7-3-4-8-21/h1-2,5-6,9-10H,3-4,7-8H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWGNNORKXVOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














